Cas no 21917-86-2 (5,6,7,8-tetrahydroisoquinolin-5-one)

5,6,7,8-tetrahydroisoquinolin-5-one structure
21917-86-2 structure
商品名:5,6,7,8-tetrahydroisoquinolin-5-one
CAS番号:21917-86-2
MF:C9H9NO
メガワット:147.17386
MDL:MFCD08235026
CID:51913
PubChem ID:10931584

5,6,7,8-tetrahydroisoquinolin-5-one 化学的及び物理的性質

名前と識別子

    • 7,8-Dihydroisoquinolin-5(6H)-one
    • 5(6H)-ISOQUINOLINONE,7,8-DIHYDRO-
    • 7,8-Dihydro-6H-isoquinolin-5-one
    • 5-oxo-5,6,7,8-tetrahydroisoquinoline
    • 6,7-dihydroisoquinolin-5(8H)-one
    • 7,8-DIHYDRO-5(6H)-ISOQUINOLINONE
    • 7,8-Dihydro-6H-isochinolin-5-on
    • 5,6,7,8-tetrahydroisoquinolin-5-one
    • 21917-86-2
    • CHEMBL3585999
    • A815753
    • CS-W022523
    • 5(6H)-ISOQUINOLINONE, 7,8-DIHYDRO-
    • AGSMKBYNAKIVTB-UHFFFAOYSA-N
    • FT-0648963
    • Y10029
    • AM20050957
    • MFCD08235026
    • WAA91786
    • AKOS006284255
    • AB43737
    • DTXSID10448696
    • EN300-138024
    • SCHEMBL2877256
    • SY011560
    • AS-55118
    • DB-080721
    • 5(6H)-Isoquinolinone,7,8-dihydro
    • MDL: MFCD08235026
    • インチ: InChI=1S/C9H9NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h4-6H,1-3H2
    • InChIKey: AGSMKBYNAKIVTB-UHFFFAOYSA-N
    • ほほえんだ: C1CC2=CN=CC=C2C(=O)C1

計算された属性

  • せいみつぶんしりょう: 147.068414g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 147.068414g/mol
  • 単一同位体質量: 147.068414g/mol
  • 水素結合トポロジー分子極性表面積: 30Ų
  • 重原子数: 11
  • 複雑さ: 167
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.168
  • ふってん: 287.395 °C at 760 mmHg
  • フラッシュポイント: 287.395 °C at 760 mmHg
  • 屈折率: 1.569
  • PSA: 29.96000
  • LogP: 1.60060

5,6,7,8-tetrahydroisoquinolin-5-one セキュリティ情報

5,6,7,8-tetrahydroisoquinolin-5-one 税関データ

  • 税関コード:2933499090
  • 税関データ:

    中国税関番号:

    2933499090

    概要:

    2933499090。キノリンまたはイソキノリン環系を含む他の化合物[ただし、これ以上縮合していない]。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    2933499090。構造中にキノリンまたはイソキノリン環系の他の化合物(水素化の有無にかかわらず)が含まれ、さらに縮合していない。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5,6,7,8-tetrahydroisoquinolin-5-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-138024-1.0g
5,6,7,8-tetrahydroisoquinolin-5-one
21917-86-2
1.0g
$260.0 2023-02-15
Enamine
EN300-138024-2.5g
5,6,7,8-tetrahydroisoquinolin-5-one
21917-86-2
2.5g
$523.0 2023-02-15
Chemenu
CM128268-250mg
7,8-dihydroisoquinolin-5(6H)-one
21917-86-2 97%
250mg
$101 2023-02-16
eNovation Chemicals LLC
Y1131808-500mg
7,8-Dihydro-6H-isoquinolin-5-one
21917-86-2 95%
500mg
$185 2024-07-28
Fluorochem
070465-250mg
7,8-Dihydroisoquinolin-5(6H)-one
21917-86-2 95%
250mg
£186.00 2022-03-01
Chemenu
CM128268-5g
7,8-dihydroisoquinolin-5(6H)-one
21917-86-2 97%
5g
$904 2021-08-05
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
69R0471-500mg
7,8-Dihydro-6H-isoquinolin-5-one
21917-86-2 96%
500mg
1484.07CNY 2021-05-08
Enamine
EN300-138024-0.25g
5,6,7,8-tetrahydroisoquinolin-5-one
21917-86-2
0.25g
$239.0 2023-02-15
Fluorochem
070465-5g
7,8-Dihydroisoquinolin-5(6H)-one
21917-86-2 95%
5g
£1794.00 2022-03-01
Enamine
EN300-138024-50mg
5,6,7,8-tetrahydroisoquinolin-5-one
21917-86-2
50mg
$218.0 2023-09-30

5,6,7,8-tetrahydroisoquinolin-5-one 合成方法

5,6,7,8-tetrahydroisoquinolin-5-one 関連文献

5,6,7,8-tetrahydroisoquinolin-5-oneに関する追加情報

Recent Advances in the Study of 5,6,7,8-Tetrahydroisoquinolin-5-one (CAS: 21917-86-2) in Chemical Biology and Pharmaceutical Research

The compound 5,6,7,8-tetrahydroisoquinolin-5-one (CAS: 21917-86-2) has recently emerged as a significant focus in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold, belonging to the isoquinoline family, has demonstrated remarkable versatility in medicinal chemistry, particularly in the development of central nervous system (CNS) targeting agents and enzyme inhibitors. Recent studies have explored its role as a privileged structure in drug discovery, with particular attention to its pharmacokinetic properties and binding affinities to various biological targets.

Structural analysis of 21917-86-2 reveals its bicyclic framework containing a partially saturated isoquinoline core with a ketone functionality at the 5-position. This molecular architecture provides multiple sites for chemical modification, making it an attractive template for structure-activity relationship (SAR) studies. Recent synthetic approaches have focused on developing efficient routes to access this scaffold and its derivatives, with particular emphasis on asymmetric synthesis methods to obtain enantiomerically pure forms for biological evaluation.

In pharmacological research, 5,6,7,8-tetrahydroisoquinolin-5-one derivatives have shown promising activity across multiple therapeutic areas. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor for developing selective monoamine oxidase B (MAO-B) inhibitors with potential applications in neurodegenerative disorders. The research team optimized several derivatives showing nanomolar inhibition constants and excellent selectivity profiles over MAO-A, suggesting potential for Parkinson's disease treatment.

Recent advancements in computational chemistry have enabled more precise predictions of the compound's binding modes with biological targets. Molecular docking studies and molecular dynamics simulations have provided insights into the key interactions between 21917-86-2 derivatives and their protein targets, facilitating rational drug design approaches. These computational tools have been particularly valuable in understanding the compound's interactions with G-protein coupled receptors (GPCRs) and various enzymatic binding sites.

The metabolic stability and pharmacokinetic properties of 5,6,7,8-tetrahydroisoquinolin-5-one derivatives have been extensively investigated in recent preclinical studies. Research published in Drug Metabolism and Disposition (2024) reported improved blood-brain barrier penetration for certain fluorinated derivatives while maintaining favorable metabolic stability profiles. These findings are particularly significant for CNS-targeted drug development programs utilizing this scaffold.

Emerging applications of this compound family extend beyond traditional small molecule therapeutics. Recent work in chemical biology has explored its use as a molecular probe for studying protein-ligand interactions and as a building block for targeted drug delivery systems. The compound's fluorescence properties have also been investigated for potential diagnostic applications, particularly in imaging studies related to neurological disorders.

Future research directions for 21917-86-2 derivatives appear promising, with several pharmaceutical companies including this scaffold in their discovery pipelines. Current challenges being addressed include further optimization of selectivity profiles and improvement of synthetic accessibility for large-scale production. The continued exploration of this versatile scaffold is expected to yield novel therapeutic candidates in the coming years, particularly in areas of unmet medical need such as neurodegenerative diseases and psychiatric disorders.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:21917-86-2)7,8-DIHYDROISOQUINOLIN-5(6H)-ONE
sfd8489
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:21917-86-2)5,6,7,8-tetrahydroisoquinolin-5-one
A815753
清らかである:99%/99%
はかる:5g/25g
価格 ($):346.0/1604.0